molecular formula C19H12N4O4S B2699126 N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 922122-99-4

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2699126
CAS No.: 922122-99-4
M. Wt: 392.39
InChI Key: CQZGYUQFRVDXMP-UHFFFAOYSA-N
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Description

Historical Development of Heterocyclic Hybrid Molecules

The conceptualization of heterocyclic hybrids emerged from early 20th-century efforts to optimize natural product derivatives through structural simplification and bioisosteric replacement. Pioneering work on quinine analogs and penicillin derivatives demonstrated that strategic hybridization of heterocyclic motifs could enhance therapeutic efficacy while mitigating toxicity. By the 1980s, advances in synthetic organic chemistry, including transition metal-catalyzed cross-couplings, enabled systematic integration of nitrogen-, oxygen-, and sulfur-containing rings into polycyclic frameworks. For instance, the fusion of benzimidazole with triazolo-thiadiazoles yielded compounds with sub-micromolar antiproliferative activity against diverse cancer cell lines, illustrating the potency of hybrid architectures. Contemporary methodologies, such as (3+2) heterocyclization and click chemistry, now allow precise control over regioselectivity and stereoelectronic properties in hybrid synthesis.

Significance of Multi-Heterocyclic Scaffolds in Medicinal Chemistry

Multi-heterocyclic systems exploit complementary pharmacological mechanisms inherent to individual rings, often resulting in synergistic bioactivity. The benzothiazole moiety, for example, confers DNA intercalation potential via its planar aromatic system, while oxadiazole rings enhance metabolic stability through hydrogen-bond acceptor capacity. Hybridization also modulates physicochemical parameters: computational studies indicate that merging benzofuran (logP ≈ 2.1) with oxadiazole (logP ≈ 1.8) reduces overall lipophilicity compared to parent structures, improving aqueous solubility. This principle is exemplified by triazolothiadiazole-benzimidazole hybrids, which exhibit 10–100-fold greater potency against MCF-7 breast cancer cells than their monomeric precursors. Furthermore, hybrid scaffolds disrupt efflux pump recognition in multidrug-resistant pathogens, as demonstrated by thiazole-pyrazoline conjugates with 0.12 μM IC50 against methicillin-resistant Staphylococcus aureus.

Evolution of Benzofuran-Oxadiazole-Benzothiazole Hybrid Design

The strategic merger of benzofuran, oxadiazole, and benzothiazole units represents a paradigm shift in targeting kinase-driven malignancies. Benzofuran’s methoxy group at C7 enhances blood-brain barrier permeability, making it advantageous for neuro-oncology applications. Oxadiazole’s bioisosteric relationship with ester groups confers resistance to hydrolytic degradation, while the benzothiazole carboxamide at C6 enables selective kinase inhibition through ATP-pocket interactions. Synthetic routes to such hybrids typically involve sequential cyclocondensation: initial formation of 7-methoxybenzofuran via Pechmann condensation, followed by oxadiazole ring closure using hydrazide intermediates, and final benzothiazole incorporation via Hantzsch thioamide cyclization. Recent innovations employ microwave-assisted one-pot syntheses, achieving 85–92% yields while minimizing byproduct formation.

Research Objectives and Academic Scope

This article systematically evaluates the synthetic accessibility, structure-activity relationships (SAR), and therapeutic potential of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide. Key objectives include:

  • Elucidating the compound’s synthetic pathway through retrosynthetic analysis of analogous hybrids.
  • Mapping electronic and steric contributions of substituents to anticancer activity using density functional theory (DFT) and molecular docking.
  • Identifying structural analogs with enhanced selectivity profiles against tyrosine kinase receptors. The scope encompasses methodological advancements in hybrid synthesis while excluding clinical pharmacokinetic or toxicological assessments to maintain focus on molecular design principles.

Properties

IUPAC Name

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O4S/c1-25-13-4-2-3-10-7-14(26-16(10)13)18-22-23-19(27-18)21-17(24)11-5-6-12-15(8-11)28-9-20-12/h2-9H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZGYUQFRVDXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves several key steps:

    Formation of Benzofuran Derivative: The initial step involves the synthesis of the benzofuran derivative through a series of reactions, including the condensation of appropriate starting materials.

    Oxadiazole Ring Formation: The next step is the formation of the 1,3,4-oxadiazole ring, typically achieved through cyclization reactions involving hydrazides and carboxylic acids.

    Coupling with Benzothiazole: The final step involves coupling the oxadiazole derivative with a benzothiazole moiety, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing microwave irradiation or one-pot multicomponent reactions to streamline the process .

Chemical Reactions Analysis

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzofuran and benzothiazole rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide. For instance:

  • Cytotoxicity Studies : In vitro evaluations have demonstrated that compounds with oxadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. A study reported IC50 values in the micromolar range against MCF-7 (breast cancer), A549 (lung cancer), and other cell lines, indicating potent anticancer activity .
CompoundCell LineIC50 (µM)
5aMCF-70.65
5bA5492.41
5cHeLa1.50

Age-related Diseases

Research has indicated that derivatives of oxadiazoles may also play a role in treating age-related diseases. The compound's ability to modulate cellular pathways associated with aging could lead to therapeutic advancements .

Synthesis and Evaluation of Oxadiazole Derivatives

A comprehensive study synthesized various oxadiazole derivatives and evaluated their biological activities. The results showed that compounds with specific substitutions on the oxadiazole ring exhibited enhanced activity against cancer cell lines compared to standard drugs like doxorubicin .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression. The results suggest strong interactions between the aromatic rings of the oxadiazole derivatives and amino acid residues in the target proteins, which could enhance their efficacy .

Mechanism of Action

The mechanism of action of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Oxadiazole Substituents

Compound A : 5-(3-Methyl-6-hydroxybenzofuran-2-yl)-2-thiol-1,3,4-oxadiazole (Kushwaha et al.)

  • Key Differences :
    • Substituent: 3-Methyl-6-hydroxybenzofuran (vs. 7-methoxybenzofuran in the target compound).
    • Functional Group: Thiol (-SH) at the oxadiazole C2 position (vs. carboxamide-linked benzothiazole).
  • The thiol group may confer redox activity but lower metabolic stability than the carboxamide linkage.

Compound B : N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

  • Key Differences :
    • Substituent: 2-Chlorophenyl on the oxadiazole (vs. 7-methoxybenzofuran).
    • Electronic Effects: Chlorine’s electron-withdrawing nature (vs. methoxy’s electron-donating effect).
  • Implications :
    • The 2-chlorophenyl group may enhance electrophilic reactivity but reduce π-π stacking interactions in hydrophobic binding pockets.
    • The target compound’s benzofuran moiety offers a rigid, planar structure for improved target engagement.

Heterocyclic Systems with Shared Motifs

Compound C: Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate

  • Key Differences: Core Structure: Benzodithiazine with sulfone groups (vs. benzothiazole-oxadiazole). Functional Groups: Methylhydrazino and ester (vs. carboxamide and methoxybenzofuran).
  • Implications: The sulfone groups in Compound C enhance polarity and hydrogen-bonding capacity, differing from the target compound’s lipophilic profile. The methylhydrazino group may introduce unique reactivity but lower stability compared to the carboxamide linkage.

Comparative Data Table

Parameter Target Compound Compound A Compound B
Core Structure Benzothiazole-oxadiazole Oxadiazole-benzofuran Benzothiazole-oxadiazole
Substituent 7-Methoxybenzofuran 3-Methyl-6-hydroxybenzofuran 2-Chlorophenyl
Key Functional Group Carboxamide Thiol (-SH) Carboxamide
Electronic Effects Electron-donating (methoxy) Electron-donating (hydroxy) Electron-withdrawing (chlorine)
Predicted Lipophilicity High (logP ~3.5*) Moderate (logP ~2.8*) Moderate (logP ~3.0*)
Metabolic Stability High (oxadiazole + methoxy) Low (thiol oxidation) Moderate (chlorine stability)

*Note: logP values are estimated based on substituent contributions.

Research Findings and Implications

  • Bioactivity Trends :

    • Carboxamide-linked benzothiazole-oxadiazoles (e.g., target compound and Compound B) exhibit superior enzymatic inhibition profiles compared to thiol derivatives (Compound A), likely due to enhanced stability and binding .
    • The 7-methoxybenzofuran group in the target compound may improve blood-brain barrier penetration relative to Compound B’s chlorophenyl group, as suggested by analogous benzofuran-containing drugs .
  • Synthetic Challenges :

    • The methoxybenzofuran-oxadiazole linkage requires precise regioselective synthesis, contrasting with the straightforward coupling of chlorophenyl groups in Compound B .

Biological Activity

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS Number: 922122-99-4) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its molecular structure, synthesis, and various biological activities, including anticancer, antimicrobial, and other pharmacological effects.

Molecular Structure

The compound features a complex structure comprising several functional groups:

  • Molecular Formula : C19H12N4O4S
  • Molecular Weight : 392.39 g/mol
  • Structural Components :
    • Benzofuran moiety
    • Oxadiazole ring
    • Benzothiazole structure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving phenolic compounds.
  • Introduction of the Oxadiazole Ring : Typically done via condensation reactions with suitable precursors.
  • Formation of the Carboxamide Group : Achieved through the reaction of carboxylic acid derivatives with amines.

Anticancer Activity

Research indicates that compounds similar to N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole have shown significant anticancer properties. For instance:

  • Mechanism of Action : Many oxadiazole derivatives exhibit anticancer activities by inhibiting key enzymes such as telomerase and topoisomerase, which are crucial for cancer cell proliferation .
  • Case Studies : In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways .
CompoundIC50 Value (µM)Cell Line
Compound A10MCF-7 (Breast Cancer)
Compound B15A549 (Lung Cancer)
N-[5-(7-methoxy...12HeLa (Cervical Cancer)

Antimicrobial Activity

The compound also exhibits potential antimicrobial properties:

  • In Vitro Studies : Similar compounds have been tested against various bacterial strains including MRSA and MSSA. Results indicate that they possess significant antibacterial activity with MIC values ranging from 12.5 to 25 µg/mL .
Bacterial StrainMIC (µg/mL)
MRSA15
MSSA20
E. coli25

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, the compound may also exhibit:

  • Anti-inflammatory Properties : Some derivatives have shown to reduce inflammation markers in animal models.
  • Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative conditions.

Q & A

Q. What are the established synthetic routes for preparing N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide?

  • Methodological Answer : A common approach involves multi-step condensation and cyclization reactions. For instance, benzothiazole cores can be synthesized by reacting 2-aminobenzothiazole derivatives with appropriate carbonyl intermediates. In analogous procedures (e.g., benzoxazole synthesis), THF and HCl mixtures are used for cyclization under reflux (yields ~76–83%), followed by purification via HPLC or recrystallization (e.g., from ethanol) . Key steps include:
  • Cyclization : Refluxing intermediates in THF/HCl (4 M) for 30–60 minutes.
  • Purification : Use of silica-based HPLC columns (C18, 5 µm) with gradient elution (water/acetonitrile + 0.1% TFA).
  • Characterization : NMR (¹H, ¹³C) and LC-MS for structural confirmation and purity analysis (>75% by HPLC) .

Q. How is the purity and structural integrity of the compound validated in academic settings?

  • Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 254 nm) and mobile phases optimized for polar heterocycles (e.g., water/acetonitrile gradients). Structural validation employs:
  • ¹H NMR : Peaks for methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–8.2 ppm).
  • LC-MS : Molecular ion peaks matching the exact mass (e.g., m/z 423.08 for C₁₉H₁₄N₄O₃S).
  • X-ray crystallography (if crystals form): Resolves bond angles and confirms planar benzothiazole-oxadiazole conjugation .

Advanced Research Questions

Q. What strategies are recommended for resolving low yield in the final cyclization step?

  • Methodological Answer : Low yields (~20–30%) in heterocycle formation often stem from poor solubility or side reactions. Mitigation strategies include:
  • Solvent Optimization : Replace THF with DMF or DMSO to enhance intermediate solubility.
  • Catalysis : Add Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Temperature Control : Use microwave-assisted synthesis (100–120°C, 30 min) to improve reaction efficiency .
    Post-reaction, column chromatography (silica gel, ethyl acetate/hexane) can isolate the product from byproducts .

Q. How can contradictory bioactivity data (e.g., anti-inflammatory vs. inactivity) be systematically addressed?

  • Methodological Answer : Contradictions may arise from assay variability or compound stability. A tiered approach is recommended:
  • Dose-Response Replication : Test multiple concentrations (1–100 µM) in standardized assays (e.g., COX-2 inhibition for anti-inflammatory activity).
  • Metabolic Stability : Assess plasma stability (37°C, 1–24 hours) to rule out rapid degradation .
  • Target Specificity : Use siRNA knockdown or competitive binding assays to confirm target engagement.
  • Structural Analogues : Synthesize derivatives (e.g., replacing oxadiazole with triazole) to correlate structure-activity relationships .

Q. What computational methods are suitable for predicting the compound’s binding affinity to adenosine A2A receptors?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations:
  • Docking : Use the A2A receptor crystal structure (PDB ID: 4UHR) to identify key interactions (e.g., hydrogen bonds with His264).
  • MD Simulations (GROMACS) : Run 100-ns simulations to assess binding stability (RMSD < 2 Å).
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding (< -8 kcal/mol suggests high affinity) .

Data Analysis and Optimization

Q. How can crystallization challenges for X-ray diffraction studies be overcome?

  • Methodological Answer : For refractory compounds, employ:
  • Solvent Screening : Test ethanol/water (80:20) or DMSO/ethyl acetate gradients.
  • Seeding : Introduce microcrystals from analogous structures (e.g., 2-(adamantan-1-yl)-N-benzothiazole derivatives) .
  • Temperature Ramping : Gradual cooling from 60°C to 4°C over 48 hours.

Q. What analytical techniques are critical for detecting trace impurities in the compound?

  • Methodological Answer : Use hyphenated techniques:
  • LC-HRMS : Identifies impurities with mass accuracy < 5 ppm.
  • 2D NMR (HSQC, HMBC) : Resolves overlapping signals from byproducts.
  • Elemental Analysis : Confirm C/H/N/S ratios within 0.3% of theoretical values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.